7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H10Cl3NO and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Computational Investigations
A study explored the synthesis and characterization of new rhenium tricarbonyl complexes, incorporating heterocyclic N–N ligands similar in structure to the queried compound. These complexes were investigated for their photophysical properties through a combined experimental and computational approach, revealing insights into the optical properties and electronic structure influenced by the organic ligands. This research contributes to the understanding of the photophysical behavior of related quinoline derivatives and their potential applications in the development of optoelectronic devices (Albertino et al., 2007).
Crystal Structure Analysis
The crystal structure of certain chloroquinoline compounds has been studied, providing valuable information on molecular geometry, which is crucial for understanding the chemical behavior and potential applications of these compounds in materials science. Such analyses aid in the design of new materials with desired physical and chemical properties (Mague et al., 2017).
Cyclization Reactions for Compound Synthesis
Research on cyclization reactions involving phenylacetamides has highlighted methods for synthesizing tetrahydroisoquinoline derivatives. This work is significant for the synthesis of complex organic molecules, including quinoline derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Yang et al., 2014).
Photoluminescence in Organometallic Complexes
Studies have demonstrated the synthesis and photoluminescence properties of organometallic complexes involving quinoline derivatives. These findings are relevant to the development of luminescent materials, which could be applied in light-emitting devices and sensors (Duann et al., 2003).
Exploration of Optoelectronic Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives were explored through a DFT approach, indicating that compounds similar to the queried chemical could serve as efficient multifunctional materials in optoelectronics (Irfan et al., 2020).
Properties
IUPAC Name |
7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-13(18)7-6-10-12(17(20)22)8-15(21-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBBVBUUMWVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168177 | |
Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-60-4 | |
Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901168177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.